4-Chlorobenzofuro[3,2-d]pyrimidine
Overview
Description
4-Chlorobenzofuro[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C10H5ClN2O and a molecular weight of 204.62 g/mol . This compound is characterized by a fused ring system consisting of a benzofuran moiety and a pyrimidine ring, with a chlorine atom attached at the 4-position of the benzofuran ring . It is a solid at room temperature and is typically stored under inert atmosphere conditions at 2-8°C .
Biochemical Analysis
Biochemical Properties
4-Chlorobenzofuro[3,2-d]pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can affect various biochemical pathways. For instance, it may interact with kinases and phosphatases, altering their activity and subsequently influencing cellular signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it may impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may interact with transporters and binding proteins that facilitate its movement within the cell. The distribution of this compound within tissues can affect its localization and accumulation, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological activity. For example, this compound may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression .
Preparation Methods
The synthesis of 4-Chlorobenzofuro[3,2-d]pyrimidine involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product . Specific details on the reaction conditions and reagents used in the synthesis are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
4-Chlorobenzofuro[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly reported.
Hydrazine Reactions: The reaction with hydrazine hydrate leads to the formation of hydrazides, which can further react with compounds like ethyl acetoacetate to form pyrazolyl derivatives.
Scientific Research Applications
4-Chlorobenzofuro[3,2-d]pyrimidine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chlorobenzofuro[3,2-d]pyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or interaction with nucleic acids . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-Chlorobenzofuro[3,2-d]pyrimidine can be compared with other similar compounds, such as:
- 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
- 4-Chloro-6-bromothieno[3,2-d]pyrimidine
- 4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
These compounds share structural similarities but differ in their substituents and specific chemical properties, which can influence their reactivity and applications.
Properties
IUPAC Name |
4-chloro-[1]benzofuro[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRHSRPOYMSBOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346063 | |
Record name | 4-chlorobenzofuro[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39876-88-5 | |
Record name | 4-chlorobenzofuro[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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